Tert-butyl 4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate
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Overview
Description
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[25]octane-7-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[25]octane-7-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzyl aldehyde or benzoic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its structure makes it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding .
Medicine
In medicine, tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Uniqueness
What sets tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H28N2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)20-12-16(13-22)21(19(14-20)9-10-19)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3 |
InChI Key |
ABCKOFBNBFFZNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N(C2(C1)CC2)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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